Cas no 2137744-01-3 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2137744-01-3x500.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1h-indene-5-carboxylic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid
-
- インチ: 1S/C25H21NO4/c27-24(28)16-10-9-15-12-18(13-17(15)11-16)26-25(29)30-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-11,18,23H,12-14H2,(H,26,29)(H,27,28)
- InChIKey: DWLVTLOPSTYFRV-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=C(C(O)=O)C=C2)CC1NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM457484-250mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid |
2137744-01-3 | 95%+ | 250mg |
$*** | 2023-03-30 | |
Enamine | EN300-657830-0.25g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid |
2137744-01-3 | 95.0% | 0.25g |
$586.0 | 2025-03-13 | |
Enamine | EN300-657830-0.1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid |
2137744-01-3 | 95.0% | 0.1g |
$410.0 | 2025-03-13 | |
Enamine | EN300-657830-2.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid |
2137744-01-3 | 95.0% | 2.5g |
$2324.0 | 2025-03-13 | |
Enamine | EN300-657830-10.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid |
2137744-01-3 | 95.0% | 10.0g |
$5099.0 | 2025-03-13 | |
Enamine | EN300-657830-0.05g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid |
2137744-01-3 | 95.0% | 0.05g |
$275.0 | 2025-03-13 | |
Enamine | EN300-657830-0.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid |
2137744-01-3 | 95.0% | 0.5g |
$925.0 | 2025-03-13 | |
A2B Chem LLC | AX59764-1g |
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1h-indene-5-carboxylic acid |
2137744-01-3 | 95% | 1g |
$1283.00 | 2024-04-20 | |
A2B Chem LLC | AX59764-2.5g |
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1h-indene-5-carboxylic acid |
2137744-01-3 | 95% | 2.5g |
$2482.00 | 2024-04-20 | |
A2B Chem LLC | AX59764-500mg |
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1h-indene-5-carboxylic acid |
2137744-01-3 | 95% | 500mg |
$1009.00 | 2024-04-20 |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid 関連文献
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acidに関する追加情報
Introduction to 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic Acid (CAS No. 2137744-01-3)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, with the CAS number 2137744-01-3, represents a class of molecules that exhibit promising biological activities, making it a subject of intense research and development. The structural complexity of this molecule, featuring a 2,3-dihydro-1H-indene core conjugated with a (9H-fluoren-9-yl)methoxy moiety, contributes to its unique chemical and pharmacological properties.
The pharmacological significance of this compound lies in its potential applications as an intermediate in the synthesis of bioactive molecules. The presence of a carboxylic acid group and an amine functionality in its structure suggests that it could serve as a versatile building block for the development of novel therapeutic agents. Specifically, the fluorenylmethoxy substituent enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. These characteristics make it an attractive candidate for further exploration in medicinal chemistry.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various disease pathways. The 2,3-dihydro-1H-indene scaffold is known for its role in several pharmacologically active compounds, including those with anti-inflammatory and anticancer properties. The incorporation of the (9H-fluoren-9-yl)methoxy group into this scaffold not only improves solubility but also enhances binding affinity to biological targets. This has led to several studies exploring its potential as a lead compound or intermediate in drug discovery programs.
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The use of protective groups to handle the amine and carboxylic acid functionalities is crucial to prevent unwanted side reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule efficiently. These synthetic strategies ensure high yields and purity, which are essential for subsequent biological evaluation.
The biological activity of this compound has been investigated in various preclinical models. Preliminary studies suggest that it exhibits inhibitory effects on certain enzymes and receptors involved in disease progression. For instance, its ability to modulate the activity of enzymes such as kinases and proteases has been explored in cancer research. Additionally, its interaction with membrane-bound receptors has been studied for potential applications in treating neurological disorders. These findings highlight the compound's versatility and its potential as a therapeutic agent.
The structural features of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid also contribute to its pharmacokinetic properties. The presence of the (9H-fluoren-9-yl)methoxy group enhances its bioavailability by improving solubility and reducing metabolic degradation. Furthermore, the rigid structure of the 2,3-dihydro-1H-indene core provides stability against enzymatic hydrolysis. These properties make it an ideal candidate for further development into a drug candidate that can be administered orally or through other non-invasive routes.
In conclusion, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid (CAS No. 2137744-01-3) is a structurally complex and biologically active compound with significant potential in pharmaceutical applications. Its unique combination of structural features makes it an excellent intermediate for drug discovery programs targeting various diseases. As research continues to uncover new biological functions and synthetic methodologies, this compound is poised to play a crucial role in the development of next-generation therapeutics.
2137744-01-3 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid) 関連製品
- 1262004-80-7(2-Chloro-6-(furan-2-yl)benzoic acid)
- 2229261-42-9(methyl 2-hydroxy-2-(quinolin-4-yl)acetate)
- 1207029-38-6(N-{5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide)
- 1428371-02-1(N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide)
- 276695-32-0(2-(N-Benzylmethylsulfonamido)Acetic Acid)
- 1113123-08-2(3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one)
- 2228432-26-4(1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine)
- 941944-60-1(N-{2-4-(dimethylamino)phenyl-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-fluorophenoxy)acetamide)
- 2137451-85-3(2,5-Dioxaspiro[3.4]octan-8-amine)
- 1359839-23-8(4-Chloro-3-fluorobenzylzinc bromide)




